molecular formula C10H14O2 B1582949 (1,1-Dimethoxyethyl)benzene CAS No. 4316-35-2

(1,1-Dimethoxyethyl)benzene

Cat. No.: B1582949
CAS No.: 4316-35-2
M. Wt: 166.22 g/mol
InChI Key: XKSUVRWJZCEYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-Dimethoxyethyl)benzene, also known as acetophenone dimethyl acetal, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a pleasant odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,1-Dimethoxyethyl)benzene can be synthesized through the reaction of acetophenone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Acid-Catalyzed Acetal Formation: Acetophenone reacts with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid to form this compound.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous flow reactors and efficient separation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1,1-Dimethoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and other oxidation products.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products:

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Corresponding alcohols.

    Substitution: Nitrobenzene, halobenzenes, etc.

Scientific Research Applications

(1,1-Dimethoxyethyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1,1-Dimethoxyethyl)benzene involves its participation in chemical reactions as a reactant or intermediate. It can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

    Acetophenone: Similar structure but lacks the dimethoxyethyl group.

    Benzaldehyde: An oxidation product of (1,1-Dimethoxyethyl)benzene.

    Benzyl Alcohol: A reduction product of this compound.

Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its applications in various fields. Its dimethoxyethyl group provides distinct reactivity compared to similar compounds.

Properties

IUPAC Name

1,1-dimethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSUVRWJZCEYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063407
Record name Acetophenone dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-35-2
Record name (1,1-Dimethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (1,1-dimethoxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (1,1-dimethoxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetophenone dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,1-dimethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENE, (1,1-DIMETHOXYETHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36S57738FA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1,1-Dimethoxyethyl)benzene
Reactant of Route 2
(1,1-Dimethoxyethyl)benzene
Reactant of Route 3
Reactant of Route 3
(1,1-Dimethoxyethyl)benzene
Reactant of Route 4
Reactant of Route 4
(1,1-Dimethoxyethyl)benzene
Reactant of Route 5
(1,1-Dimethoxyethyl)benzene
Reactant of Route 6
(1,1-Dimethoxyethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.